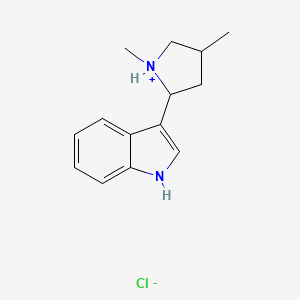
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The resulting product undergoes several steps to yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various fields.
化学反応の分析
Types of Reactions
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may yield 2,3-dihydroindole derivatives.
科学的研究の応用
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole scaffold binds with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylic acid: A synthetic indole derivative with potential biological activities.
Uniqueness
3-(1,4-Dimethyl-2-pyrrolidinyl)indole hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
19134-10-2 |
|---|---|
分子式 |
C14H19ClN2 |
分子量 |
250.77 g/mol |
IUPAC名 |
3-(1,4-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-7-14(16(2)9-10)12-8-15-13-6-4-3-5-11(12)13;/h3-6,8,10,14-15H,7,9H2,1-2H3;1H |
InChIキー |
FYSBYQYDBNHFED-UHFFFAOYSA-N |
正規SMILES |
CC1CC([NH+](C1)C)C2=CNC3=CC=CC=C32.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




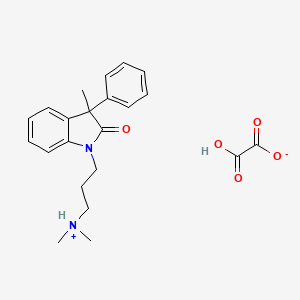
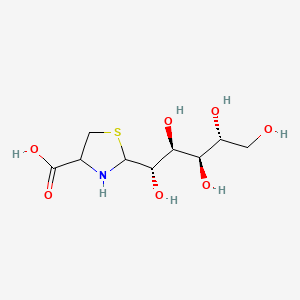

![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
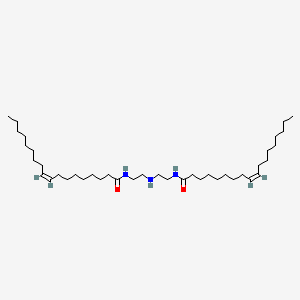
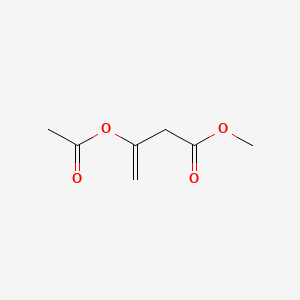
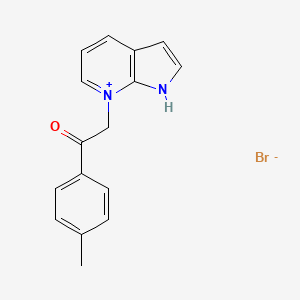

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
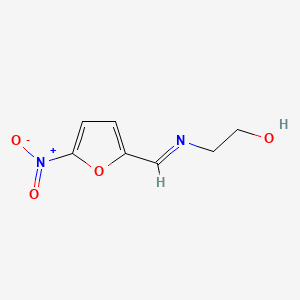
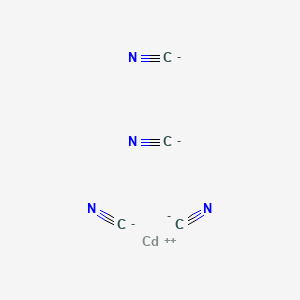
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
